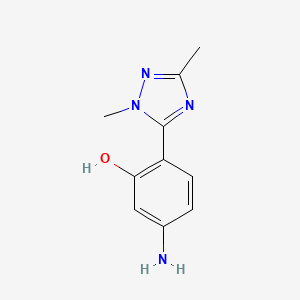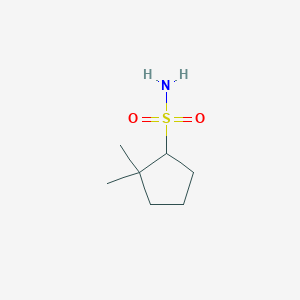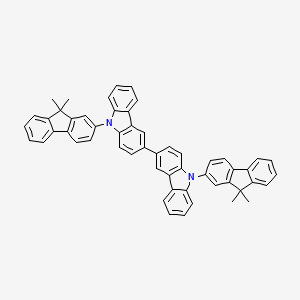
(R)-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a tritylthio group, and a hydroxybutanamido moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid typically involves multiple steps, starting with the protection of amino and hydroxyl groups, followed by the formation of peptide bonds. The Fmoc group is commonly used for protecting the amino group, while the trityl group protects the thiol group. The synthesis may involve the use of reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or iodine (I2).
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection agents: Piperidine for Fmoc removal.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and free thiol groups from reduction. Deprotection of the Fmoc group yields the free amino group, which can participate in further peptide coupling reactions.
Aplicaciones Científicas De Investigación
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialized peptides for research and development.
Mecanismo De Acción
The mechanism of action of ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(methylthio)propanoic acid: Similar structure but with a methylthio group instead of a tritylthio group.
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(ethylthio)propanoic acid: Similar structure but with an ethylthio group instead of a tritylthio group.
Uniqueness
The presence of the tritylthio group in ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, offering potential advantages in specific applications.
Propiedades
Fórmula molecular |
C41H38N2O6S |
|---|---|
Peso molecular |
686.8 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoyl]amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C41H38N2O6S/c1-27(44)37(43-40(48)49-25-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)38(45)42-36(39(46)47)26-50-41(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,27,35-37,44H,25-26H2,1H3,(H,42,45)(H,43,48)(H,46,47)/t27-,36-,37+/m0/s1 |
Clave InChI |
VTVAYHIYTUGXDE-HZULNATNSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
SMILES canónico |
CC(C(C(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




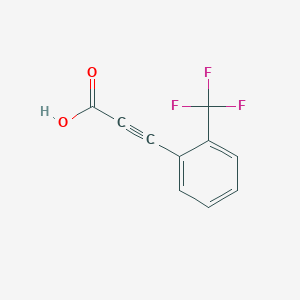


![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
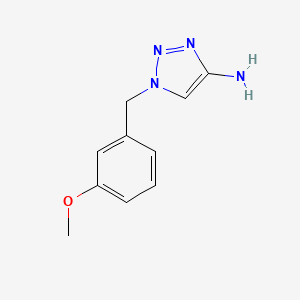
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
